Product packaging for 6-Bromopyren-1-amine(Cat. No.:CAS No. 42882-08-6)

6-Bromopyren-1-amine

Cat. No.: B1504761
CAS No.: 42882-08-6
M. Wt: 296.16 g/mol
InChI Key: XQFHNMZDIRCTJS-UHFFFAOYSA-N
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Description

6-Bromopyren-1-amine (CAS 42882-08-6) is a brominated aromatic amine with the molecular formula C16H10BrN and a molecular weight of 296.16100 g/mol . This compound serves as a highly valuable synthetic intermediate in organic chemistry and materials science research. Its molecular structure, featuring both an electron-donating amino group and a bromine atom on the pyrene core, makes it a versatile building block for constructing more complex polycyclic aromatic systems . The primary research value of this compound lies in its application in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions . The bromine atom can be selectively functionalized to form carbon-carbon or carbon-nitrogen bonds, allowing researchers to create tailored pyrene-based structures . These custom structures are integral to developing advanced organic materials, including organic semiconductors, fluorescent tags, and molecular sensors, which leverage the inherent photophysical properties of the pyrene moiety . As a monosubstituted pyrene derivative brominated at the reactive 1-position, it is a key precursor for the synthesis of more complex, functionally diverse molecules without the challenges of isomer separation often encountered with polysubstituted pyrenes . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10BrN B1504761 6-Bromopyren-1-amine CAS No. 42882-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyren-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFHNMZDIRCTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679425
Record name 6-Bromopyren-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42882-08-6
Record name 6-Bromopyren-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Functionalization of 6 Bromopyren 1 Amine

Derivatization from this compound

The presence of two distinct functional groups—a reactive bromine atom and a nucleophilic amine—on the pyrene scaffold allows for a range of selective transformations. These functionalities can be addressed independently to construct more elaborate molecular architectures, making this compound a valuable intermediate in organic synthesis.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Bromine Position

The carbon-bromine bond at the C6 position of the pyrene is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon bonds. The reactivity of the aryl bromide is suitable for several widely used coupling methodologies.

Suzuki-Miyaura Coupling:

The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the amine present in the substrate. organic-chemistry.orgnih.gov For this compound, a Suzuki coupling would involve the palladium-catalyzed reaction with an aryl or vinyl boronic acid to append a new substituent at the C6 position. While direct examples on this specific molecule are not prevalent, the reaction is widely applied to other aryl bromides, demonstrating its feasibility. organic-chemistry.orgnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Aryl Bromides
Aryl Bromide SubstrateCoupling PartnerPalladium CatalystBaseSolventTypical Product
Aryl BromideR-B(OH)₂Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃Dioxane/H₂O or TolueneAryl-R
Unprotected ortho-bromoanilinesAryl/Alkyl Boronic EstersCataXCium A Pd G3K₃PO₄sec-Butanol/H₂OSubstituted ortho-anilines

Sonogashira Coupling:

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. youtube.comorganic-chemistry.org Applying this to this compound would allow for the introduction of an alkynyl moiety at the C6 position, creating highly valuable conjugated systems. The reaction is known to proceed efficiently with aryl bromides under mild conditions. wikipedia.orgresearchgate.net

Table 2: Representative Sonogashira Coupling Conditions for Aryl Halides
Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventTypical Product
Aryl Bromide/IodideTerminal AlkynePd(PPh₃)₂Cl₂ / CuITriethylamine (Et₃N)THF or DMFAryl-alkyne
Aryl BromideTerminal AlkynePd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuIDiisopropylamine (i-Pr₂NH)DioxaneAryl-alkyne

Heck Reaction:

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. wikipedia.orgorganic-chemistry.org This method would enable the vinylation of the C6 position of the pyrene core. The reaction typically shows a high stereoselectivity for the trans isomer. organic-chemistry.orgyoutube.com The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org

Table 3: Representative Heck Reaction Conditions for Aryl Halides
Aryl Halide SubstrateAlkene PartnerPalladium CatalystBaseSolventTypical Product
Aryl BromideStyrene or AcrylatePd(OAc)₂Et₃N or K₂CO₃DMF or AcetonitrileSubstituted Alkene (trans)
Aryl Bromiden-Butyl AcrylatePd / Phosphine-Imidazolium SaltCs₂CO₃DMFSubstituted Alkene (trans)

Amine Functionalization (e.g., Acylation, Alkylation)

The primary amine at the C1 position is a versatile functional handle for introducing a variety of substituents through standard amine chemistry. Its reactivity is analogous to other aromatic amines like 1-aminopyrene. chemicalbook.comnih.gov

Acylation: The amine group can be readily acylated to form amides. This is typically achieved by reaction with acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Amide formation is a robust and widely used reaction in organic chemistry. mdpi.comgoogle.com This transformation is useful for modifying the electronic properties of the pyrene system or for introducing further points of functionality.

Alkylation: N-alkylation of the amine can be accomplished using alkyl halides. While direct alkylation can sometimes lead to over-alkylation, various methods exist to control the reaction and yield mono- or di-alkylated products. nih.govorganic-chemistry.org Reductive amination provides an alternative route for mono-alkylation.

Table 4: Representative Amine Functionalization Reactions
Reaction TypeReagentConditionsProduct Functional Group
AcylationAcetyl Chloride (CH₃COCl)Pyridine or Et₃NAcetamide (-NHCOCH₃)
AcylationAcetic Anhydride ((CH₃CO)₂O)Base or neatAcetamide (-NHCOCH₃)
AlkylationMethyl Iodide (CH₃I)Base (e.g., K₂CO₃)Methylamine (-NHCH₃) / Dimethylamine (-N(CH₃)₂)
SulfonylationToluenesulfonyl Chloride (TsCl)PyridineSulfonamide (-NHTs)

Site-Selective C-H Functionalization Strategies on the Pyrene Core

Direct functionalization of the C-H bonds on the pyrene ring is a powerful strategy for derivatization that avoids pre-functionalized starting materials. mdpi.comnih.gov The success of this approach relies on controlling the site-selectivity of the reaction. In this compound, the existing substituents play a crucial directing role.

The pyrene core has inherent reactivity preferences, with the 1, 3, 6, and 8 positions being the most electron-rich and thus most susceptible to electrophilic aromatic substitution. mdpi.com In this compound, two of these "active" sites are already occupied. The remaining C-H bonds are influenced by the electronic effects of the amino and bromo groups.

Amino Group (C1): As a strong activating, ortho, para-directing group, the amine at C1 would strongly favor substitution at the C2 and, to a lesser extent, C8 positions.

Bromo Group (C6): As a deactivating, ortho, para-directing group, the bromine at C6 would direct incoming electrophiles to the C5 and C7 positions.

Table 5: Analysis of C-H Positions for Further Functionalization
Position on Pyrene RingStatus in Starting MaterialPredicted Reactivity / Directing Influence
C2C-HActivated (ortho to -NH₂)
C3, C4, C5C-HLess activated; C5 is ortho to -Br
C7C-HModerately activated (ortho to -Br)
C8C-HActivated (para to -NH₂, one of the four "active" pyrene sites)
C9, C10C-HLess activated

Spectroscopic and Photophysical Investigations of 6 Bromopyren 1 Amine Derivatives

Advanced Spectroscopic Characterization Techniques

To fully elucidate the structure and bonding within 6-Bromopyren-1-amine derivatives, a combination of advanced spectroscopic techniques is employed. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are fundamental tools in this characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis and purity of this compound derivatives. whiterose.ac.ukufv.br

¹H NMR Spectroscopy: In ¹H NMR spectra of pyrene (B120774) derivatives, the aromatic protons typically appear as a complex multiplet in the downfield region, usually between 7.5 and 9.5 ppm. rsc.orgmdpi.com The specific chemical shifts and coupling constants of the protons on the pyrene ring are highly sensitive to the positions and nature of the substituents. For instance, in 1-bromopyrene (B33193), the proton signals are observed as a multiplet in the range of 7.96-8.42 ppm. mdpi.com The introduction of an amine group at the 1-position and a bromine atom at the 6-position would further influence the electronic environment of the remaining protons, leading to distinct shifts that can be predicted and analyzed to confirm the substitution pattern. The amine protons themselves would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. pdx.edu

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. savemyexams.com Aromatic carbons in pyrene derivatives typically resonate in the range of 110-150 ppm. rsc.orgchemguide.co.uk The carbon atoms directly attached to the bromine and nitrogen atoms will experience significant shifts. The carbon bearing the bromine atom (C-Br) is expected to be in the 118-125 ppm range, while the carbon attached to the amine group (C-N) would likely appear in the 140-150 ppm region due to the deshielding effect of the nitrogen atom. rsc.orgsavemyexams.com The specific chemical shifts of all 16 carbon atoms in the pyrene core provide a unique fingerprint for the this compound structure. rsc.orgsavemyexams.com

Below is an interactive table summarizing typical ¹H and ¹³C NMR chemical shift ranges for key functional groups found in this compound and related compounds.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic (Ar-H)7.5 - 9.5110 - 150
Amine (Ar-NH₂)Variable (broad)140 - 150 (C-N)
Brominated Aromatic (Ar-Br)7.8 - 8.6118 - 125 (C-Br)

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific molecular structure.

The detailed analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the precise structure of this compound derivatives. mpg.de

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, key IR bands would include the N-H stretching vibrations of the primary amine group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the pyrene ring will give rise to a series of bands in the 1400-1600 cm⁻¹ range. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region, and the C-Br stretching vibration is expected at lower frequencies, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For pyrene derivatives, the symmetric "breathing" modes of the aromatic rings often give rise to strong Raman signals.

An interactive data table of characteristic vibrational frequencies for this compound is presented below.

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500Weak
AromaticC-H Stretch> 3000Strong
AromaticC=C Stretch1400 - 1600Strong
Aryl AmineC-N Stretch1250 - 1350Moderate
Aryl BromideC-Br Stretch500 - 600Strong

Note: These are approximate frequency ranges and can be influenced by the specific molecular environment.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound derivatives, confirming the presence of key functional groups and offering insights into the molecular structure and symmetry. spectrabase.com

Photophysical Properties and Electronic Structure Dynamics

The photophysical properties of this compound derivatives are of significant interest due to the potential for applications in optoelectronic devices and fluorescent probes. The pyrene core itself is known for its strong fluorescence and tendency to form excimers. The introduction of an electron-donating amine and an electron-withdrawing bromine atom creates a donor-acceptor system that can significantly modulate these properties. whiterose.ac.ukvulcanchem.com

Pyrene and its derivatives are well-known for their characteristic fluorescence. researchgate.net The emission spectrum of monomeric pyrene exhibits a well-resolved vibronic structure. However, the luminescence of this compound derivatives can be more complex. The presence of the amino group, a strong electron donor, can lead to a red-shift in the emission spectrum compared to unsubstituted pyrene. acs.org The fluorescence quantum yield, a measure of the efficiency of the emission process, can also be influenced by the substituents. In some cases, the introduction of an amine group can enhance the quantum yield, while in others, it may lead to quenching. nih.gov For instance, some pyrene derivatives exhibit fluorescence quantum yields as high as 62% in the crystalline phase. uky.edu

The emission properties are also highly sensitive to the solvent polarity. In polar solvents, the charge transfer character of the excited state can be stabilized, leading to a more significant red-shift and a loss of vibrational structure in the emission spectrum. researchgate.net

The following interactive table summarizes key luminescence properties of pyrene derivatives, which can be used as a reference for understanding this compound.

PropertyTypical Value for Pyrene Derivatives
Monomer Emission Maximum370 - 420 nm
Excimer Emission Maximum450 - 550 nm
Fluorescence Quantum Yield0.1 - 0.9
Fluorescence Lifetime1 - 100 ns

Note: These values are illustrative and can vary significantly depending on the specific derivative and experimental conditions.

The combination of an electron-donating amine group and the electron-accepting pyrene core in this compound sets the stage for photoinduced electron transfer (PET) and charge transfer (PCT) processes. openaccessjournals.com Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is expected to have significant character on the amine group, to the lowest unoccupied molecular orbital (LUMO), which is primarily located on the pyrene ring. acs.org This process creates a charge-separated excited state.

The efficiency of PET and PCT is strongly dependent on the solvent polarity. In polar solvents, the charge-separated state is stabilized, which can facilitate the charge transfer process and often leads to a significant red-shift in the fluorescence emission and a decrease in the fluorescence quantum yield. acs.orgrsc.org The amine group acts as a good electron donor, introducing charge transfer character to the first excited state (S1). acs.org This behavior is characteristic of many donor-acceptor substituted aromatic compounds. The radical cations of amines, which are formed during this process, have been extensively studied. beilstein-journals.org

A hallmark of pyrene photophysics is the formation of excimers, which are excited-state dimers formed between an excited pyrene molecule and a ground-state pyrene molecule. chinesechemsoc.org Excimer emission is characterized by a broad, structureless, and significantly red-shifted band compared to the monomer emission. nih.gov The formation of excimers is highly dependent on the concentration of the pyrene derivative and the molecular architecture that allows for the necessary π-π stacking interactions. researchgate.netd-nb.info

In the context of this compound derivatives, intramolecular excimer formation can be engineered by linking two pyrene moieties within the same molecule. The nature of the linker, its length, and its flexibility play a crucial role in determining the efficiency of excimer formation. nih.govresearchgate.net A short and rigid linker may hinder the necessary conformational changes for the two pyrene units to adopt a face-to-face arrangement, while a long and flexible linker can facilitate it. nih.gov The relative orientation of the pyrene units, whether they are stacked in a parallel or a T-shaped arrangement, also influences the excimer emission characteristics. chinesechemsoc.org The presence of bulky substituents on the pyrene ring can sterically hinder excimer formation.

The study of excimer formation in this compound derivatives provides valuable insights into the relationship between molecular structure and solid-state packing, which is crucial for the design of materials for organic electronics. worktribe.com

Computational and Theoretical Chemistry Studies on 6 Bromopyren 1 Amine Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. For systems like 6-Bromopyren-1-amine, DFT offers a balance between computational cost and accuracy. Time-Dependent DFT (TDDFT) extends this capability to the study of excited states, which is crucial for understanding the photophysical properties of pyrene (B120774) derivatives.

Geometric and Electronic Structure Elucidation

The first step in any computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p). The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine atom and the amine group can introduce slight distortions in the planarity of the pyrene backbone.

The electronic structure is then analyzed to understand the distribution of electrons within the molecule. The electron-donating nature of the amino group (-NH2) increases the electron density on the pyrene ring, while the bromo group (-Br) acts as a weak deactivator through its inductive effect. This push-pull electronic character significantly influences the molecule's properties.

Table 1: Calculated Geometric Parameters for this compound (Illustrative) This table presents typical bond lengths that might be obtained from a DFT calculation. Actual values may vary based on the specific functional and basis set used.

BondTypical Calculated Bond Length (Å)
C-Br1.90 - 1.92
C-N1.38 - 1.40
Average C-C (ring)1.39 - 1.42

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

In this compound, the HOMO is expected to be delocalized over the pyrene ring and the amino group, reflecting the electron-donating character of the amine. The LUMO will also be distributed across the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and the wavelength of the lowest energy electronic transition. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum.

The introduction of the bromo and amino substituents alters the HOMO and LUMO energy levels compared to unsubstituted pyrene. The amino group raises the HOMO energy, while the bromo group can slightly lower the LUMO energy. This combined effect typically leads to a smaller HOMO-LUMO gap.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Pyrenes (Illustrative) This table provides a conceptual comparison of FMO energies. Specific values for this compound would require dedicated calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyrene-5.8 to -6.0-2.0 to -2.23.6 to 3.8
1-Aminopyrene (B158619)-5.4 to -5.6-1.9 to -2.13.4 to 3.6
This compound-5.5 to -5.7-2.1 to -2.33.2 to 3.4

Molecular Dynamics Simulations of Intermolecular Interactions

While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a collection of molecules and their interactions over time. For this compound, MD simulations can reveal how these molecules pack in the solid state or behave in a solution, which is crucial for understanding the properties of materials derived from this compound.

The intermolecular interactions in a system of this compound molecules are expected to be dominated by several forces:

π-π Stacking: The large, planar pyrene core promotes strong π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in a slipped-parallel fashion.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming hydrogen bonds with the amino group of a neighboring molecule or with solvent molecules if present.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the bromine atom interacts with a nucleophilic site on an adjacent molecule.

MD simulations can quantify the strength and dynamics of these interactions, providing a picture of the supramolecular structures that can form.

Prediction of Reactivity and Regioselectivity

Computational chemistry is a valuable tool for predicting the reactivity of a molecule and the likely positions of chemical attack. For this compound, this is particularly important for understanding its potential use in further chemical synthesis.

The regioselectivity of electrophilic substitution reactions on the pyrene ring is influenced by the directing effects of the existing substituents. The amino group is a strong activating group and an ortho-, para-director. The bromo group is a deactivating group but is also an ortho-, para-director. The interplay of these two groups will determine the most likely sites for electrophilic attack.

DFT-based reactivity descriptors can be calculated to predict the most reactive sites. These include:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, highlighting the most electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution around the molecule, with negative potential regions indicating sites susceptible to electrophilic attack.

For this compound, the positions ortho and para to the strongly activating amino group are expected to be the most nucleophilic and therefore the most reactive towards electrophiles, provided steric hindrance from the bromine atom is not prohibitive.

Table 3: Predicted Relative Reactivity of Positions on the Pyrene Ring of this compound towards Electrophilic Attack (Qualitative) This table provides a qualitative prediction based on general principles of organic chemistry and computational descriptors.

Position on Pyrene RingPredicted ReactivityRationale
2, 5, 7HighOrtho and para positions to the activating amino group.
8, 10ModerateLess activated positions.
3, 4, 9LowPositions influenced by the deactivating bromo group and further from the amino group.

Advanced Research Applications of 6 Bromopyren 1 Amine Derivatives

Organic Electronic and Optoelectronic Materials

Pyrene-based materials, including derivatives of 6-Bromopyren-1-amine, are integral to the advancement of organic electronics. uky.edu Their exceptional fluorescence, thermal stability, and charge carrier mobility make them suitable for a range of devices. researchgate.netresearchgate.net The strategic placement of substituents on the pyrene (B120774) core allows for the fine-tuning of molecular architecture and packing, which is crucial for controlling charge carrier mobilities in electronic devices. uky.edu

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Pyrene derivatives are extensively utilized as active components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.networktribe.com The performance of these devices is significantly influenced by the molecular design of the pyrene compounds, including the substitution patterns which help to prevent aggregation and enhance emission quantum yields. google.com For instance, pyrene-based polymers with substitution at the 1,3-positions of the pyrene ring can create a highly twisted structure that avoids aggregation, leading to high electroluminescence. google.com

In OLEDs, pyrene derivatives function as efficient fluorescent dopants and emitters, particularly for blue light emission. rsc.org The design of these materials is a critical factor in the commercialization of OLED technology. rsc.org Arylamine-doped systems, for example, have been shown to enhance stable hole injection and lead to efficient emission. nih.gov The introduction of functional groups, such as arylamines, onto the pyrene core can be used to tune the molecular properties and improve device performance. acs.org

New blue fluorescent dopant materials based on pyrene have been synthesized by varying the positions of N-phenylnaphthalene-1-amine functional groups. researchgate.net A derivative with these groups at the 1,6-positions demonstrated the highest photoluminescence quantum yield. researchgate.net Specifically, 3,8-Diisopropyl-N¹,N⁶-di(naphthalen-1-yl)-N¹,N⁶-diphenylpyrene-1,6-diamine (DI-1,6-DAP) achieved a current efficiency of up to 6.89 cd/A and an external quantum efficiency of 5.45%. researchgate.net

Device Performance of Pyrene-Based Dopants
Dopant DI-1,6-DAP
Current Efficiency (cd/A) 6.89
External Quantum Efficiency (%) 5.45

This table showcases the performance of a specific 1,6-disubstituted pyrene derivative as a blue fluorescent dopant in OLEDs. researchgate.net

For example, a comparative study of pyrene-based dopants revealed that while a 1,7-disubstituted arylamine pyrene derivative provided better color purity, the 1,6-disubstituted version yielded higher efficiencies. researchgate.net This highlights the trade-offs in molecular design for optimizing different aspects of device performance.

Application in Organic Photovoltaics and Solar Cells

Pyrene derivatives are also promising materials for organic photovoltaics (OPVs) and solar cells. uky.edue3s-conferences.org Their strong light absorption over a broad spectrum makes them suitable candidates for the active layer in these devices. e3s-conferences.org In bulk heterojunction (BHJ) solar cells, pyrene-based materials can serve as the donor material in conjunction with an acceptor like a fullerene derivative (PCBM). uky.edue3s-conferences.org

Theoretical studies using density functional theory (DFT) have been employed to model and analyze the properties of various pyrene-based compounds for solar cell applications. e3s-conferences.org These studies help in assessing their electronic structures, energy levels, and optical absorption properties to predict their potential photovoltaic performance. e3s-conferences.org For instance, the introduction of a PEDOT layer between the active layer and the anode in a simulated device significantly improved the power conversion efficiency, indicating the potential for these materials in advanced solar cell architectures. e3s-conferences.org

Supramolecular Chemistry and Self-Assembly

The pyrene nucleus is a valuable building block in supramolecular chemistry due to its ability to participate in non-covalent interactions and its distinct photophysical properties. rsc.org The self-assembly of pyrene derivatives can lead to the formation of organized structures with unique functionalities. researchgate.net The control and understanding of the supramolecular packing of these molecules are crucial for developing new materials for optoelectronics and biomedicine. researchgate.net

Design of Supramolecular Photosensors

Pyrene's long fluorescence lifetime and the sensitivity of its emission to the local environment make it an excellent candidate for the development of supramolecular photosensors. rsc.org The sensing mechanism in these systems can be based on the interconversion between monomer and excimer fluorescence, which is triggered by the presence of a guest molecule. rsc.org

The design of these sensors often involves creating a host-guest system where the binding of an analyte induces a change in the photophysical properties of the pyrene unit. mdpi.com This can involve processes like photoinduced electron transfer (PET), photoinduced charge transfer (PCT), or fluorescence resonance energy transfer (FRET). rsc.org The ability to engineer the supramolecular assembly of pyrene derivatives allows for the creation of highly sensitive and selective sensors for various analytes.

Non-Covalent Interactions (π-Stacking, CH-π) for Material Design

The design of advanced materials from this compound derivatives heavily relies on controlling their assembly in the solid state or in solution, which is governed by non-covalent interactions. The large, planar aromatic surface of the pyrene core is highly conducive to π-stacking and CH-π interactions. mdpi.com

π-Stacking: This interaction involves the face-to-face or offset stacking of pyrene rings, driven by attractive electrostatic and dispersion forces. In derivatives of this compound, π-stacking is a dominant force that influences molecular packing, which in turn dictates the material's electronic and photophysical properties. beilstein-journals.orgmdpi.com For instance, controlled π-stacking can lead to the formation of ordered columnar structures, which are desirable for enhancing charge carrier mobility in organic electronic devices like organic field-effect transistors (OFETs). Current time information in Bangalore, IN. However, strong π-stacking can also lead to aggregation-caused quenching (ACQ) of fluorescence. mdpi.com Therefore, a key strategy in material design is to modulate the degree of π-stacking by introducing bulky substituents to create steric hindrance, thereby preserving the monomer's desirable blue emission in the solid state. rsc.org

CH-π Interactions: These are weaker, yet significant, non-covalent bonds where a C-H bond acts as a hydrogen bond donor and a π-system (the pyrene ring) acts as the acceptor. In the solid-state packing of pyrene derivatives, numerous CH-π interactions often work in concert with π-stacking to stabilize the crystal lattice. beilstein-journals.orgrsc.org These interactions help to direct the three-dimensional architecture of the material. By carefully designing the peripheral groups on the this compound scaffold, researchers can engineer specific CH-π interactions to guide self-assembly and achieve desired material properties. rsc.org For example, the interplay between hydrogen bonding (from the amine group) and CH-π interactions has been shown to govern the supramolecular polymerization of pyrene derivatives, yielding aggregates that retain the monomer's blue emission by preventing direct π-π stacking of the pyrene cores. rsc.org

The strategic use of these non-covalent forces allows for the bottom-up design of functional materials with precise control over their macroscopic properties, making this compound a valuable platform for creating novel organic semiconductors, emitters, and sensors. Current time information in Bangalore, IN.

Host-Guest Chemistry and Recognition Systems

The unique structural and electronic features of the pyrene scaffold make its derivatives, including those of this compound, excellent candidates for applications in host-guest chemistry and molecular recognition. mdpi.com The extended π-system of the pyrene core can engage in strong non-covalent interactions, which are the foundation of molecular recognition. mdpi.com

Derivatives of this compound can function as either the "host" or the "guest" in a supramolecular assembly. As a guest, the pyrene unit can be encapsulated within larger host molecules such as cyclodextrins, cucurbiturils, or specifically designed molecular cages. beilstein-journals.orgharvard.edu This encapsulation can dramatically alter the photophysical properties of the pyrene derivative, providing a mechanism for sensing the presence of the host or modulating the guest's reactivity.

More commonly, pyrene derivatives are incorporated into larger structures to create hosts for specific guest molecules. The amine and bromine substituents on this compound serve as versatile synthetic handles to build larger, shape-persistent architectures with defined cavities. These cavities can be tailored to selectively bind specific guests through a combination of π-stacking, hydrogen bonding, and hydrophobic interactions. For example, a pyrene-based two-dimensional supramolecular organic framework (SOF) has been constructed using host-guest interactions between a pyrene derivative and cucurbit orientjchem.orguril (CB orientjchem.org). beilstein-journals.org Such frameworks possess periodic pores and can be used for applications like selective photocatalysis. beilstein-journals.org

Molecular recognition is the principle underlying many sensing applications. The specific binding of an analyte (guest) to a receptor (host) containing a pyrene derivative can trigger a detectable change in the pyrene's fluorescence. This can manifest as an enhancement or quenching of emission, or a shift in the emission wavelength, allowing for the sensitive detection of the target guest molecule.

Chemical Sensing and Probe Development

The intense and environmentally sensitive fluorescence of the pyrene core makes this compound an excellent platform for developing chemical sensors and probes. mdpi.com The functional groups at the C1 and C6 positions allow for the covalent attachment of specific recognition units (receptors) for analytes of interest, while the pyrene moiety acts as the signal-transducing fluorophore.

Derivatives of this compound are highly suitable for designing fluorescent chemosensors for the detection of various metal ions and biomolecules. rsc.orgorientjchem.org The general design principle involves linking the pyrene fluorophore to a chelating ligand that can selectively bind to a target ion.

Metal Ion Sensing: The binding of a metal ion to the chelating unit often perturbs the electronic structure of the sensor molecule. A common mechanism is the inhibition of photo-induced electron transfer (PET). In the unbound state, the fluorescence of the pyrene core can be quenched by a PET process from the electron-rich receptor. Upon binding a metal ion, the receptor's electrons are engaged in coordination, which blocks the PET pathway and "turns on" the pyrene fluorescence, leading to a significant increase in emission intensity. rsc.org Pyrene-derived Schiff bases, for example, have demonstrated high selectivity for detecting ions such as Zn²⁺ and Al³⁺ through this "off-on" switching mechanism. rsc.org The ability to functionalize this compound, for instance by converting the amine to an imine, allows for the creation of such selective sensors.

Biomolecule Sensing: The pyrene moiety is a widely used fluorescent label for biomolecules such as peptides, proteins, and nucleic acids. mdpi.comorientjchem.org Alkynylpyrene derivatives have been shown to be particularly effective probes due to their high fluorescence quantum yields and long-wavelength emissions. mdpi.com The bromine atom on this compound can be readily converted to an alkynyl group via Sonogashira coupling, making it a key intermediate for such probes. These probes can be conjugated to biomolecules, and changes in their fluorescence (e.g., monomer vs. excimer emission) can be used to monitor biological processes like protein folding, DNA hybridization, or enzyme activity. rsc.org

Pyrene Derivative Type Target Analyte(s) Sensing Mechanism Observed Response Reference
Pyrene-Schiff Base (PySb)Zn²⁺, Al³⁺PET InhibitionFluorescence "turn-on" rsc.org
Pyrenol-Phosphate-EsterAlkaline Phosphatase (Enzyme)Enzymatic HydrolysisRed-shift in fluorescence rsc.org
Pyridobenzimidazole NucleosideAg⁺, Cd²⁺, Zn²⁺ComplexationFluorescence enhancement and shift rsc.org
Pyrene-di(2-picolyl)amineCu²⁺ComplexationFluorescence quenching rsc.orgresearchgate.net

Beyond single-molecule probes, derivatives of this compound can be integrated into more complex chemo- and biosensor platforms. These platforms often leverage the pyrene unit's tendency to interact with surfaces and other molecules, enabling the construction of sophisticated sensing arrays and nanoparticle-based sensors.

For example, pyrene derivatives can be non-covalently attached to carbon nanomaterials like graphene or carbon nanotubes via π-stacking. This interaction often leads to fluorescence quenching. The subsequent introduction of an analyte that displaces the pyrene probe from the surface can restore fluorescence, providing a "turn-on" signal. The versatile chemistry of this compound allows for the synthesis of pyrene-appended molecules with high affinity for specific analytes, making this a powerful sensing strategy.

Furthermore, pyrene-functionalized nanoparticles have been developed as highly sensitive chemosensors. Ruthenium nanoparticles functionalized with pyrene derivatives have been shown to be effective in detecting nitroaromatic compounds (key components of explosives) through fluorescence quenching. aensiweb.com The high local concentration of fluorophores on the nanoparticle surface can lead to amplified signal responses. aensiweb.com The this compound scaffold is an ideal starting point for synthesizing the pyrene-containing ligands needed to create these advanced nanoparticle sensor systems.

Catalysis and Photocatalysis

The electronic properties and reactive sites of this compound derivatives suggest their potential utility in the fields of catalysis and photocatalysis. The pyrene core is an excellent chromophore capable of absorbing light and participating in energy or electron transfer processes, a key requirement for photocatalysis. researchgate.net The amine group can act as a coordinating ligand for transition metals or function as an organocatalyst. researchgate.net

Amine-containing molecules are a cornerstone of ligand design in transition metal catalysis. The nitrogen atom's lone pair of electrons can coordinate to a metal center, forming a stable complex. This coordination influences the metal's electronic properties and steric environment, thereby modulating its catalytic activity, selectivity, and stability. Chiral primary amines are particularly valuable as precursors to ligands for asymmetric catalysis, which is crucial for producing enantiomerically pure pharmaceuticals and fine chemicals. researchgate.net

While specific reports detailing the use of this compound itself as a ligand are not prominent, its structure provides a clear blueprint for such applications. The primary amine group at the C1 position can be used directly for coordination or can be readily derivatized to form more complex ligand structures, such as Schiff bases, amides, or multidentate chelators. The bulky pyrene backbone can provide a specific steric environment around the metal center, which could be exploited to control reaction selectivity (e.g., regioselectivity or enantioselectivity). Furthermore, the bromine atom at the C6 position offers a site for further functionalization, for instance, via cross-coupling reactions, to introduce additional coordinating groups or to immobilize the catalytic complex on a solid support. This dual functionality makes this compound a potentially valuable, yet underexplored, platform for developing novel ligands for homogeneous and heterogeneous catalysis.

Application in Visible Light Photoredox Catalysis

Derivatives of this compound are emerging as versatile compounds in the field of visible light photoredox catalysis. The unique structure, which combines the potent light-absorbing pyrene core with a redox-active amine and a reactive bromo-substituent, allows for a range of photocatalytic applications. The strong absorption of visible light by the pyrene moiety enables it to act as a photocatalyst (PC), initiating chemical transformations through single electron transfer (SET) processes under mild conditions. sigmaaldrich.commdpi.com

Upon absorption of a photon, the this compound derivative is promoted to an electronically excited state. In this state, it can act as either an oxidant or a reductant, depending on the reaction partner. The amine group, being a good electron donor, can engage in an intramolecular photoinduced electron transfer (PET) to the excited pyrene chromophore. scirp.org Alternatively, the excited molecule can interact with external substrates, leading to the generation of highly reactive intermediates that drive chemical reactions. nih.govbeilstein-journals.org

Generation and Reactivity of Amine Radical Cations

A key feature of the photocatalytic activity of this compound derivatives is the generation of amine radical cations. This process is typically initiated by a photoexcited catalyst that oxidizes the amine through a single electron transfer (SET). beilstein-journals.org In the case of aminopyrene derivatives, the pyrene unit itself can serve as the light-harvesting antenna. Upon excitation with visible light, the pyrene moiety becomes a potent oxidant capable of abstracting an electron from the appended amine group or another nearby amine substrate. nih.govjst.go.jp

This one-electron oxidation converts the neutral amine into a highly reactive amine radical cation. beilstein-journals.org Studies on pyrene systems substituted with multiple dianisylamino groups have shown that the resulting radical cations are stabilized and feature strong absorptions in the visible and near-infrared regions. nih.gov Research on a closely related compound, 2-bromo-7-(N,N-diethylamino)pyrene, reveals the presence of a charge-transfer character in its electronic transitions, which is fundamental for the formation of such radical ion pairs upon photoexcitation. acs.org

The general mechanism for the generation of an amine radical cation (Amine•+) from an amine (Amine) using a photocatalyst (PC) is as follows:

Excitation: PC + hν (Visible Light) → PC*

Electron Transfer: PC* + Amine → PC•− + Amine•+

Once generated, the amine radical cation of a this compound derivative exhibits several modes of reactivity, primarily centered on the atoms adjacent to the positively charged nitrogen. beilstein-journals.org A dominant and synthetically useful pathway is the deprotonation at the carbon alpha to the nitrogen atom, which yields a strongly reducing α-amino radical. nih.govbeilstein-journals.org

Amine Radical Cation Reactivity: Amine•+ → α-Amino Radical + H+

This α-amino radical is a versatile intermediate. It can be intercepted by various radical acceptors or undergo a further one-electron oxidation to form a highly electrophilic iminium ion, which can then react with a wide range of nucleophiles. beilstein-journals.orgresearchgate.net This sequence allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position of the amine, demonstrating a powerful strategy for amine functionalization. rsc.org

The stability and reactivity of these radical intermediates can be tuned by modifying the substituents on the pyrene core and the amine nitrogen. Research on various aminopyrenes indicates that the electronic coupling between the amine and the pyrene ring is crucial for these photocatalytic processes. nih.gov

Photoinitiators for Polymerization Processes

Derivatives of this compound are highly promising candidates for use as photoinitiators in polymerization processes, particularly for free-radical polymerization under visible light. d-nb.info Their molecular architecture, containing both a potent photosensitizing chromophore (bromopyrene) and a co-initiator (amine) within the same structure, allows them to function as efficient unimolecular Type II photoinitiators. scirp.orgmdpi.com

In a typical Type II photoinitiating system, a photosensitizer absorbs light and interacts with a second molecule, a co-initiator (often a tertiary amine), to generate the initiating radicals. mdpi.comresearchgate.net The process generally involves a photoinduced electron transfer from the amine to the excited photosensitizer. This creates an amine radical cation and the radical anion of the photosensitizer. Subsequent proton transfer from the amine radical cation results in the formation of an α-aminoalkyl radical, which is the primary species that initiates polymerization. mdpi.com

Derivatives of this compound are uniquely suited for this role:

Photosensitizer: The bromopyrene core is an excellent chromophore that absorbs strongly in the near-UV and visible regions. acs.org Studies have demonstrated that 1-bromopyrene (B33193) itself can act as an effective photoredox catalyst for controlled radical polymerization (O-ATRP), highlighting the ability of the bromopyrene moiety to initiate polymerization upon photoexcitation. researchgate.net

Co-initiator: The amine group functions as an intramolecular electron and hydrogen donor. Research on pyrene-amine systems has shown that an efficient photoinduced electron transfer (PET) occurs from the amine's lone pair to the photo-excited pyrene, a process that is fundamental to Type II photoinitiation. scirp.org

The proposed mechanism for a this compound derivative (Py-NR2) acting as a unimolecular photoinitiator is detailed below:

StepProcessDescription
1Light Absorption The pyrene chromophore absorbs a photon of visible light, transitioning to its excited singlet state (¹Py-NR2), followed by intersystem crossing to the more stable triplet state (³Py-NR2).
2Electron Transfer An intramolecular electron transfer occurs from the amine to the excited pyrene, forming a radical ion pair [(Py•⁻)-(NR2•⁺)].
3Proton Transfer A proton is transferred from the carbon adjacent (alpha) to the nitrogen radical cation, yielding two radical species: a protonated pyrene radical and an α-aminoalkyl radical.
4Polymerization Initiation The highly reactive α-aminoalkyl radical adds to a monomer molecule (M), initiating the polymer chain growth (P•).

This intramolecular mechanism can be highly efficient, as the photosensitizer and co-initiator are held in close proximity, facilitating the necessary electron and proton transfer events. The performance of such photoinitiators is often evaluated by monitoring the rate of polymerization and the final conversion of the monomer. For instance, pyrene derivatives have been shown to significantly accelerate the photopolymerization of various monomers, including acrylates and epoxides, when irradiated with visible light sources like LEDs or even direct sunlight. acs.org

Structure Activity/property Relationships Sar/spr in 6 Bromopyren 1 Amine Systems

Impact of Bromine and Amine Substituents on Electronic Properties

The electronic properties of the pyrene (B120774) core are significantly modulated by the presence of both the amine (-NH₂) and bromine (-Br) substituents. The amine group, positioned at the C1 position, acts as a potent electron-donating group (EDG), while the bromine atom at the C6 position generally functions as an electron-withdrawing group (EWG), primarily through an inductive effect, and also introduces a heavy-atom effect. This "push-pull" arrangement across the pyrene backbone creates a molecule with a significant intramolecular charge transfer (ICT) character.

The electron-donating nature of the amine group raises the energy of the Highest Occupied Molecular Orbital (HOMO) without substantially affecting the Lowest Unoccupied Molecular Orbital (LUMO). acs.org This elevation of the HOMO level makes the molecule a better electron donor compared to unsubstituted pyrene. acs.org Conversely, the bromine atom tends to lower the energy of both the HOMO and LUMO. acs.org The combined effect in 6-Bromopyren-1-amine results in a narrowed HOMO-LUMO gap compared to pyrene itself, which is reflected in a red-shift of its absorption and emission spectra.

The amine group introduces charge transfer character into the first singlet excited state (S₁). acs.org This means that upon photoexcitation, there is a significant shift of electron density from the amine-rich portion of the molecule to the bromine-substituted part. This ICT character is often responsible for the pronounced solvatochromism observed in such derivatives, where the emission wavelength is highly sensitive to the polarity of the solvent. acs.orgnih.gov

Research on related donor-acceptor pyrene systems provides insight into these electronic effects. For instance, studies on pyrene amides demonstrate that attaching a functional group via the nitrogen atom elevates the pyrene HOMO energy, enhancing its electron-donating capacity. acs.org The presence of both donor and acceptor groups creates a balance of influences that can be fine-tuned to achieve desired electronic properties. acs.org

PropertyEffect of -NH₂ (Amine) GroupEffect of -Br (Bromine) GroupCombined Effect in this compound
HOMO Energy Raises energy levelLowers energy levelModerately elevated, donor character enhanced
LUMO Energy Minimal effectLowers energy levelLowered, acceptor character enhanced
HOMO-LUMO Gap Narrows the gapModestly affects the gapSignificantly narrowed
Electronic Character Strong electron-donatingWeakly electron-withdrawing (inductive)"Push-pull" system with ICT character
Excited State Introduces charge transfer character acs.orgIntroduces heavy-atom effectStrong ICT state, potential for phosphorescence

Regioisomeric Effects on Reactivity and Photophysical Behavior

The specific placement of substituents on the pyrene ring, known as regioisomerism, has a profound impact on both the chemical reactivity and the photophysical properties of the resulting molecule. researchgate.netmdpi.com The pyrene core has distinct reactive sites, with the 1, 3, 6, and 8 positions being the most electron-rich and susceptible to electrophilic aromatic substitution. researchgate.netresearchgate.netrsc.org The 2 and 7 positions are electronically different and generally less reactive. mdpi.comrsc.org

The substitution pattern in this compound (a 1,6-isomer) places the substituents at two of these "active" sites across the molecule's long axis. This differs significantly from other possible isomers, such as 1,8- or 2,7-disubstituted pyrenes.

Reactivity: The presence of the bromine atom at the C6 position makes this compound a valuable intermediate for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. rsc.orgsci-hub.se The reactivity of this bromine is influenced by the electronic nature of the amino group at the C1 position. The regioisomeric placement is critical; for example, the synthesis and subsequent reactions of a 2,7-disubstituted pyrene follow different pathways and may require different catalytic systems compared to 1,6-isomers. acs.org The synthesis of specific bromopyrene isomers often presents challenges due to the unpredictable nature of substitution reactions, highlighting the importance of controlling regiochemistry. mdpi.com

Photophysical Behavior: Regioisomerism directly influences the photophysical properties, including absorption/emission wavelengths, quantum yields, and fluorescence lifetimes. A study comparing a 2,7-disubstituted donor-acceptor pyrene with its monosubstituted counterparts revealed significant differences in their photophysical behavior. acs.org The 2,7-isomer exhibited properties intermediate between the purely donor-substituted and acceptor-substituted pyrenes, demonstrating a balance of electronic influences. acs.org

In contrast, a 1,6-disubstituted system like this compound is expected to have a larger transition dipole moment compared to a 2,7-isomer due to the greater spatial separation of the donor and acceptor groups along the pyrene framework. This can lead to more intense absorption bands and potentially different solvatochromic shifts. The emission from the 1,6-isomer may show a greater charge-transfer character compared to isomers where the substituents are closer or positioned along the short axis (e.g., 1,8-isomer). Research on different disubstituted pyrenes shows that long-axially symmetric isomers can exhibit photophysical properties distinct from point-symmetric or short-axially symmetric isomers, including strongly redshifted absorption and unique fluorescence behavior. researchgate.net

Isomer TypeTypical PositionsExpected Impact on Photophysical Properties
Long-Axis 1,6- (e.g., this compound)Strong intramolecular charge transfer (ICT); significant solvatochromism; potentially higher transition dipole moment. acs.org
Short-Axis 1,8- or 3,8-Different orbital interactions compared to long-axis isomers; may exhibit distinct emission profiles and sensitivities to solvent. researchgate.net
Nodal Positions 2,7-Often results in properties intermediate between donor-only and acceptor-only substituted pyrenes; may show modulated charge transfer due to nodal planes in HOMO/LUMO orbitals. acs.org
K-Region 4,5- or 9,10-Substitution at these bond-rich regions significantly alters the aromatic system, leading to drastically different electronic and photophysical properties compared to other isomers. rsc.org

Stereochemical Considerations in Chiral Derivatives

When a chiral center is introduced into the this compound system, for example, by using a chiral amine or attaching a chiral moiety to the amino group, stereochemical considerations become paramount. The resulting chiral derivatives can exhibit unique properties related to their three-dimensional structure, including self-recognition and chiroptical activity.

A key phenomenon that can arise in such systems is self-induced diastereomeric anisochronism (SIDA), a form of self-recognition between enantiomers in a racemic or scalemic mixture. nih.gov This effect is observable by NMR spectroscopy and occurs when chiral molecules form transient dimeric or higher-order aggregates. The interactions within a homochiral aggregate (R-R or S-S) are different from those in a heterochiral aggregate (R-S), leading to distinct chemical shifts for the two enantiomers. nih.gov

For a chiral derivative of this compound, the necessary components for such an interaction are present. The amine group can act as a hydrogen-bond donor (HBD), and if functionalized (e.g., as an amide or urea), it can also incorporate strong hydrogen-bond acceptor (HBA) sites. Structure-activity relationship (SAR) studies on other chiral amine derivatives have shown that the presence of both HBD and HBA groups is a key feature for observing the SIDA effect. nih.gov The rigid and planar pyrene unit would serve as a large stereochemical reporter, potentially amplifying the subtle differences between the transient diastereomeric complexes.

The potential for forming these self-assembled structures depends heavily on the solvent. Medium- to low-polarity solvents are more likely to facilitate the intermolecular hydrogen bonding required for aggregation, whereas highly polar solvents can disrupt these interactions. nih.gov The discovery of such self-recognition properties in derivatives of this compound could open avenues for developing new methods of enantiomeric purity determination and for studying the fundamentals of chiral self-assembly on aromatic surfaces.

Q & A

Q. What are the established synthetic routes for 6-Bromopyren-1-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound can be synthesized via electrophilic aromatic substitution, where bromine is introduced to pyren-1-amine. A common approach involves using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under inert conditions to prevent oxidation of the amine group. Temperature control (0–25°C) and slow addition of brominating agents are critical to avoid di-substitution byproducts . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields typically ranging from 40% to 65%. Optimization may involve adjusting stoichiometry (e.g., 1.1 eq. Br₂) or using catalysts like FeCl₃ to enhance regioselectivity.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should purity be validated?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns. The amine proton typically appears as a broad singlet (δ 4.5–5.5 ppm), while aromatic protons resonate between δ 7.5–9.0 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak at m/z 286.984 ([M+H]⁺ for C₁₆H₁₁BrN).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) ensures purity >98%.
    Cross-validation using elemental analysis (C, H, N, Br) is advised for conclusive purity assessment .

Q. What are the solubility and stability guidelines for handling this compound in laboratory settings?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves well in DMSO, DMF, and dichloromethane. For reactions in aqueous media, use sonication or co-solvents (e.g., THF:water 4:1).
  • Stability : Store under argon at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to oxygen, as the amine group may oxidize. Thermal stability tests (TGA/DSC) indicate decomposition above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies in Suzuki-Miyaura coupling outcomes (e.g., variable yields or undesired homo-coupling) often arise from divergent catalytic systems. To address this:

Screen Catalysts : Compare Pd(PPh₃)₄, PdCl₂(dppf), and XPhos Pd G2. The latter may improve efficiency in electron-deficient aryl bromides.

Optimize Bases : Use Cs₂CO₃ instead of K₂CO₃ for better solubility in THF/water mixtures.

Monitor Reaction Progress : Employ in situ FT-IR or LC-MS to detect intermediates and adjust reaction times (typically 12–24 hrs at 80°C).

Q. What experimental strategies mitigate instability of this compound under photolytic conditions?

  • Methodological Answer : Degradation pathways (e.g., dehalogenation or amine oxidation) under UV light can be minimized via:
  • Additive Stabilization : Introduce radical scavengers (e.g., TEMPO) or antioxidants (BHT) at 0.1–1.0 wt%.
  • Wavelength Control : Use UV filters (λ > 300 nm) during photochemical reactions.
  • Kinetic Studies : Conduct time-resolved UV-vis spectroscopy to identify degradation thresholds (e.g., >2 hrs exposure at 254 nm causes 20% decomposition).
    Comparative studies under inert vs. ambient conditions are critical for reproducibility .

Q. How should researchers design longitudinal studies to assess the compound’s role in multi-step syntheses of polycyclic aromatic hydrocarbons (PAHs)?

  • Methodological Answer :
  • Stepwise Functionalization : Use this compound as a building block for iterative cross-coupling (e.g., Sonogashira, Buchwald-Hartwig) to construct PAHs. Monitor regiochemical outcomes at each step via X-ray crystallography.
  • Stability Tracking : Perform accelerated aging tests (40°C, 75% humidity) on intermediates to identify shelf-life limitations.

Data Contradiction Analysis

Q. What frameworks are recommended to address conflicting reports on the compound’s fluorescence quantum yield?

  • Methodological Answer : Discrepancies in Φ values (e.g., 0.45 vs. 0.60) may stem from solvent polarity or excitation wavelength differences. Resolve by:

Standardized Protocols : Use quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) as a reference for calibration.

Control Experiments : Replicate measurements in anhydrous DCM vs. ethanol to assess solvent effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.